molecular formula C22H27N3O4 B091815 Diperodon CAS No. 101-08-6

Diperodon

Cat. No.: B091815
CAS No.: 101-08-6
M. Wt: 397.5 g/mol
InChI Key: YUGZHQHSNYIFLG-UHFFFAOYSA-N
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Description

Diperodon is a phenylurethane derivative of dialkyl amino alcohols, known for its significant local anesthetic activity. It is primarily used to alleviate pain and itching from minor skin irritations such as sunburn, insect bites, and scratches .

Scientific Research Applications

Future Directions

As of now, Diperodon is not fully annotated and is scheduled to be annotated soon . This suggests that more research is needed to fully understand its properties and potential applications.

Mechanism of Action

Target of Action

Diperodon, a phenylurethane derivative of dialkyl amino alcohols , primarily targets the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental to the sensation of pain.

Mode of Action

This compound acts by binding to the receptors of sodium (Na+) channels on the nerve membrane . This binding prevents sodium ions from crossing the ion channels, thereby blocking the conduction of nerve impulses . This results in a decrease in the excitability of nerve membranes, without affecting their resting potential .

Biochemical Pathways

It’s known that local anesthetics like this compound can influence various biochemical pathways to mitigate the detrimental effects of harsh environments . These pathways play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage .

Pharmacokinetics

It’s known that these properties significantly impact a drug’s bioavailability and therapeutic efficacy .

Result of Action

The primary result of this compound’s action is the temporary elimination of local sensation, mainly pain sensation . This makes it particularly useful for local surgical operations and treatments .

Action Environment

It’s known that environmental factors can significantly impact the action of drugs . For instance, factors like temperature, pH, and the presence of other substances can affect a drug’s stability, absorption rate, and overall effectiveness .

Preparation Methods

The synthesis of Diperodon involves the N-alkylation reaction, which typically lasts for 10 hours at 80°C. The final target compounds are obtained through a salt reaction that lasts for 5 minutes at room temperature. The synthetic route is advantageous due to its mild reaction conditions, inexpensive reagents, and straightforward operation .

Chemical Reactions Analysis

Diperodon undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Diperodon belongs to the class of phenylcarbamic acid esters. Similar compounds include:

This compound is unique due to its specific structure and the mild conditions required for its synthesis .

Properties

IUPAC Name

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGZHQHSNYIFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51552-99-9 (monohydrate), 537-12-2 (hydrochloride)
Record name Diperodon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047865
Record name Diperodon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-08-6
Record name (±)-Diperodon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diperodon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diperodon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diperodon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diperodon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPERODON ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIN4PYP84R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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